

Certificate of analysis for deuterated citrinin internal standard

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Compound of Interest

Compound Name: Citrinin-d6

Cat. No.: B12412385

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Technical Guide: Deuterated Citrinin Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the characteristics and use of deuterated citrinin as an internal standard in analytical testing. While a specific Certificate of Analysis for deuterated citrinin is not publicly available, this document synthesizes typical data and protocols based on available research and certificates for similar mycotoxin standards.

Introduction to Deuterated Citrinin Internal Standard

Citrinin is a mycotoxin produced by several species of fungi, including *Penicillium*, *Aspergillus*, and *Monascus*. It is a nephrotoxin and its presence in food and feed is a significant safety concern. Accurate quantification of citrinin is crucial for regulatory compliance and risk assessment.

The use of a stable isotope-labeled internal standard, such as deuterated citrinin (Citrinin-d5), is the gold standard for quantitative analysis by mass spectrometry.^[1] It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.^{[2][3]} The deuterated analogue co-elutes with the native analyte, ensuring that any analytical variability affects both compounds equally.^[1]

Representative Certificate of Analysis

This section provides a summary of typical specifications for a deuterated citrinin internal standard, presented in a format analogous to a Certificate of Analysis.

Table 1: Product Information

Parameter	Specification
Product Name	Citrinin-d5
Chemical Formula	C ₁₃ H ₉ D ₅ O ₅
Molecular Weight	255.28 g/mol
CAS Number	Not available
Storage	-20°C in a dark, dry place
Supplied as	Solution in acetonitrile

Table 2: Quality Control Data

Test	Method	Specification
Chemical Purity	HPLC-UV/MS	≥98%
Concentration	Gravimetric/LC-MS	10.0 ± 0.5 µg/mL
Isotopic Purity	LC-MS/MS	≥99% Deuterium
Isotopic Enrichment	Mass Spectrometry	≥95% d5
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure

Experimental Protocols

Detailed methodologies are essential for the proper use and verification of the internal standard. The following sections describe typical experimental protocols for quality control and application.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector (DAD) and connected to a mass spectrometer.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV absorbance at 254 nm and 331 nm; MS scan in positive and negative ion modes.
- Procedure: A solution of the deuterated citrinin is prepared in the mobile phase and injected into the HPLC system. The peak area of the deuterated citrinin is used to calculate the chemical purity against a reference standard.

Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A sensitive LC-MS/MS system, such as a Sciex QTRAP 5500 or equivalent.
- Ionization Source: Electrospray Ionization (ESI), typically in positive mode for citrinin.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both native citrinin and deuterated citrinin. For example:
 - Citrinin: m/z 251.1 \rightarrow 233.1, 205.1
 - Citrinin-d5: m/z 256.1 \rightarrow 238.1, 209.1

- Procedure: A calibration curve is prepared using a certified reference standard of native citrinin. The deuterated internal standard solution is diluted to a known concentration and analyzed against the calibration curve to verify its concentration.

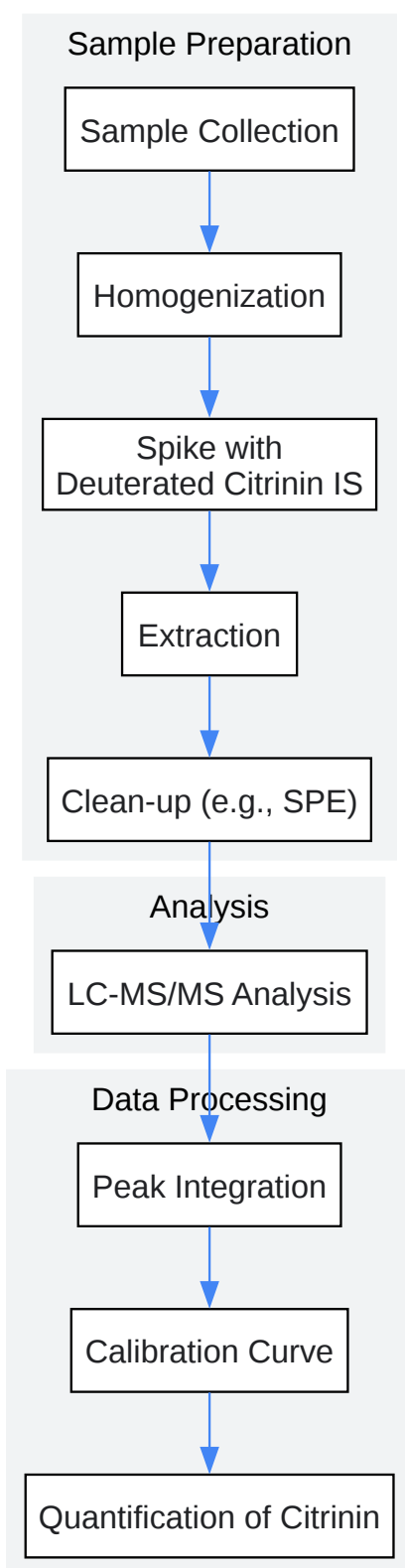
Isotopic Purity and Enrichment Analysis

- Instrumentation: High-resolution mass spectrometer (HRMS) or LC-MS/MS.
- Procedure: The mass spectrum of the deuterated citrinin is acquired. The relative intensities of the signals corresponding to the unlabeled (d0) and various deuterated (d1, d2, d3, d4, d5) forms are measured. The isotopic purity is the percentage of the signal from the fully deuterated form (d5) relative to the sum of all isotopic signals. Isotopic enrichment refers to the percentage of molecules that are labeled with deuterium.

Application Workflow

The primary application of deuterated citrinin is as an internal standard for the quantification of citrinin in various matrices, such as food, feed, and biological samples.

Diagram 1: General Workflow for Citrinin Quantification using a Deuterated Internal Standard



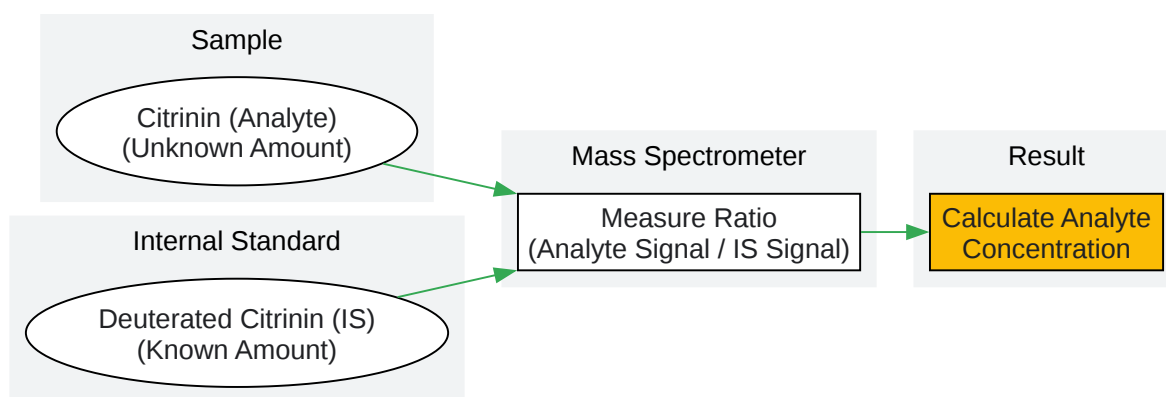
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Caption: Workflow for citrinin analysis using an internal standard.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry



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Caption: Isotope dilution mass spectrometry principle.

Conclusion

Deuterated citrinin serves as an essential tool for the accurate and reliable quantification of citrinin in complex matrices. Its use in conjunction with LC-MS/MS analysis provides a robust methodology that corrects for analytical variability, leading to high-quality data for research, drug development, and regulatory purposes. This guide provides a representative overview of the technical specifications and protocols associated with this internal standard. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for exact specifications and handling instructions.

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